molecular formula C33H46ClPRuS B1436151 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane CAS No. 1621182-04-4

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane

Cat. No.: B1436151
CAS No.: 1621182-04-4
M. Wt: 642.3 g/mol
InChI Key: OLQLCTCWEPROKL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) is a complex organometallic compound It features a ruthenium center coordinated with a thiolato ligand derived from hexamethylterphenyl and a triisopropylphosphine ligand

Scientific Research Applications

Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) has several scientific research applications, including:

    Catalysis: This compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Research is ongoing to explore the potential biological activities of this compound, including its interactions with biomolecules and potential therapeutic applications.

    Industrial Applications: The compound’s catalytic properties are of interest for industrial processes, particularly in the synthesis of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with the hexamethylterphenyl thiol and triisopropylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions to form lower oxidation state species.

    Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of ligand exchange reagents and may be carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species. Substitution reactions can result in the formation of new ruthenium complexes with different ligand environments.

Mechanism of Action

The mechanism of action of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center can activate molecular hydrogen and transfer it to unsaturated substrates, resulting in their reduction.

Comparison with Similar Compounds

Similar Compounds

  • Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triethylphosphine-kappaP]ruthenium(II)
  • Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triphenylphosphine-kappaP]ruthenium(II)

Uniqueness

The uniqueness of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) lies in its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of the hexamethylterphenyl thiolato ligand and triisopropylphosphine ligand provides a unique steric and electronic environment around the ruthenium center, distinguishing it from similar compounds with different ligands.

Properties

IUPAC Name

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26S.C9H21P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-7(2)10(8(3)4)9(5)6;;/h7-13,25H,1-6H3;7-9H,1-6H3;1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQLCTCWEPROKL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.CC(C)P(C(C)C)C(C)C.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46ClPRuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
Reactant of Route 2
Reactant of Route 2
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
Reactant of Route 3
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
Reactant of Route 4
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
Reactant of Route 5
Reactant of Route 5
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
Reactant of Route 6
Reactant of Route 6
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.